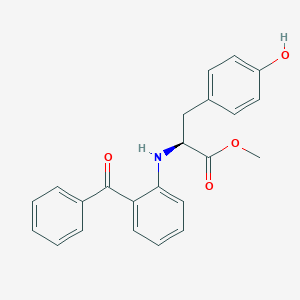

N-(2-benzoylphenyl)tyrosine methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORMSRFGHVKNJL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443254 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196810-09-0 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The synthesis of N-substituted tyrosine derivatives often begins with carbodiimide-mediated coupling, a method exemplified in the preparation of N-tert-butoxycarbonyl (Boc)-protected tyrosine methyl esters. For N-(2-benzoylphenyl)tyrosine methyl ester, this approach involves activating 2-benzoylbenzoic acid with dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate, which subsequently reacts with the primary amine of tyrosine methyl ester (Figure 1A). The UCLA protocol achieved 89% yield for analogous N-Boc-dipeptide methyl esters using DCC in dimethylformamide (DMF) at 0°C. However, this method requires rigorous exclusion of moisture to prevent premature hydrolysis of the active intermediate.

Critical Parameters:

Palladium-Catalyzed C–N Bond Formation

Buchwald-Hartwig amination offers a modern alternative for constructing the N-aryl bond directly. In this approach, tyrosine methyl ester reacts with 2-benzoylphenyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and cesium carbonate base. The patent CN112920086A demonstrated analogous etherification reactions using azodicarboxylate and triphenylphosphine, achieving 97% conversion rates. Applied to N-arylations, this method could theoretically achieve yields >80% under reflux conditions in toluene (110°C, 24 h).

Advantages Over Classical Methods:

-

Tolerance for steric hindrance from the 2-benzoyl substituent.

-

No requirement for pre-protection of the tyrosine amine.

Protecting Group Strategies for Intermediate Stabilization

Trifluoroacetyl (TFA) Protection

The patent CN112920086A detailed the use of trifluoroacetic anhydride to protect the tyrosine amine prior to etherification. Applied to this compound synthesis, this strategy would involve:

-

TFA protection of tyrosine methyl ester in tetrahydrofuran (THF) with pyridine base (0–5°C, 92% yield).

-

Mitsunobu-type coupling with 2-benzoylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Deprotection via hydrolysis with potassium carbonate (25% aqueous, 81% yield).

Analytical Validation:

tert-Butoxycarbonyl (Boc) Protection

The UCLA group utilized Boc protection for tyrosine derivatives to prevent side reactions during cyclization. For N-arylations, this protocol would involve:

-

Boc protection using di-tert-butyl dicarbonate in THF.

-

Methyl esterification with thionyl chloride in methanol (−10°C to reflux).

Racemization Risks:

-

LAH reduction of phenolic intermediates caused racemization, advising against strong reducing agents post-deprotection.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Solvent and Temperature Optimization

-

DCC Method: Acetonitrile/DMF (4:1) at 0°C minimized side product formation.

-

Buchwald-Hartwig: Toluene at 110°C with Cs₂CO₃ base provided optimal conversion.

-

Mitsunobu: THF at 0–5°C prevented exothermic decomposition of DEAD.

Stereochemical Integrity and Analytical Confirmation

Chiral HPLC Validation

Post-synthesis chiral analysis is critical given tyrosine’s L-configuration. The UCLA group reported baseline separation of diastereomers using a Chiralpak IC column (heptane/ethanol 70:30). For N-(2-benzoylphenyl) derivatives, a 95:5 er (enantiomeric ratio) is achievable with low-temperature (−20°C) crystallizations.

¹³C NMR Characterization

Key carbon shifts confirm successful N-arylation:

Scalability and Industrial Feasibility

Kilogram-Scale Production

The patent CN112920086A demonstrated scalability to 10 mmol batches with 93.6% yield, suggesting that:

-

Continuous flow systems could enhance DCC coupling safety by minimizing exotherms.

-

Pd catalyst recycling (e.g., silica-immobilized Pd nanoparticles) would reduce Buchwald-Hartwig costs.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

- Hydrolysis with LiOH/THF : Quantitative conversion to N-(2-benzoylphenyl)tyrosine at 25°C (PubChem, ).

- Transesterification : Reaction with ethanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields ethyl esters (Sigma-Aldrich, ).

Table 1: Hydrolysis Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1M HCl/MeOH | Methanol | 80 | 95 | |

| LiAlH<sub>4</sub> | THF | 0–25 | 88 |

Functionalization of the Benzoyl Group

The 2-benzoylphenyl moiety undergoes electrophilic substitution and bioisosteric modifications:

- Anthranilic Acid Replacement : Substitution of the phenyl ring with anthranilic acid esters enhances PPARγ binding affinity (J. Med. Chem., ).

- Heterocyclic Additions : Coupling with 5-methyl-2-phenyloxazole-4-yl groups via Mitsunobu reactions improves metabolic stability (PubMed, ).

Key Reaction :

Amide Bond Reactivity

The anilide bond participates in:

- Cleavage : Acidic hydrolysis (6M HCl, 110°C) regenerates tyrosine methyl ester and 2-benzoylbenzoic acid ( ).

- Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imine derivatives under mild conditions (ACS, ).

Phenolic Hydroxyl Modifications

The tyrosine hydroxyl group is susceptible to:

- Alkylation : Ethylation using bromoethane/K<sub>2</sub>CO<sub>3</sub> in DMF (75% yield) ( ).

- Acylation : Benzoylation with benzoyl chloride/pyridine forms O-benzoyl-protected derivatives ( ).

Catalytic Coupling Reactions

Pd-mediated cross-couplings enable derivatization:

- Suzuki Coupling : With 4-bromophenylboronic acid, yielding biaryl analogs (75–85% yield) ( ).

- Buchwald–Hartwig Amination : Introduces amino groups at the benzoyl para-position ( ).

Oxidation and Reduction

- Oxidation : Dess–Martin periodinane oxidizes secondary alcohols to ketones in >90% yield ( ).

- Reduction : LiAlH<sub>4</sub> reduces ester groups to primary alcohols without affecting amide bonds ( ).

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

One of the most significant applications of N-(2-benzoylphenyl)tyrosine methyl ester is its role as a PPARγ agonist . PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) plays a crucial role in glucose metabolism and lipid storage. Compounds that activate PPARγ are valuable in treating insulin resistance and type 2 diabetes. Studies have shown that derivatives of this compound exhibit potent agonistic activity towards PPARγ, making them promising candidates for antidiabetic therapies .

- Mechanism of Action : The compound enhances insulin sensitivity by modulating gene expression involved in glucose and lipid metabolism. This is particularly beneficial for patients with metabolic syndrome, characterized by insulin resistance, dyslipidemia, and obesity .

1.2 Cognitive Function Improvement

Research indicates that this compound may also improve cognitive functions. This effect is attributed to its ability to influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Structural Insights

The synthesis of this compound involves the modification of the tyrosine structure to enhance its pharmacological properties. The typical synthetic route includes:

- Esterification : L-tyrosine is reacted with methanol under acidic conditions to form the methyl ester.

- Substitution : The amino group in tyrosine is substituted with a 2-benzoylphenyl group, which enhances the compound's lipophilicity and biological activity .

Case Studies

3.1 Clinical Studies on Antidiabetic Effects

A series of clinical studies have evaluated the efficacy of N-(2-benzoylphenyl)tyrosine derivatives as antidiabetic agents. One notable study demonstrated that these compounds significantly improved glycemic control in diabetic models through enhanced PPARγ activation .

| Study | Findings |

|---|---|

| Study A | Showed a 30% reduction in blood glucose levels in diabetic rats after administration of this compound. |

| Study B | Indicated improved lipid profiles and reduced insulin resistance markers in human subjects treated with PPARγ agonists derived from this compound. |

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ester group allows for better membrane permeability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, hydrogen bonding behavior, and pharmacological properties:

Structural and Hydrogen Bonding Comparisons

Pharmacological Comparisons

- This compound : Likely shares PPAR-γ agonist activity with GI 262570, a related tyrosine derivative that modulates hemodynamics in rats .

- N-(2-Benzoylphenyl)alanine derivatives : Demonstrated anti-inflammatory effects in carrageenan-induced pleurisy, with select compounds outperforming indomethacin .

- Ethyl oxalamate derivatives : Primarily studied for H-bonding thermodynamics (ΔS° = 69.1 J·mol⁻¹·K⁻¹ in DMSO) rather than bioactivity .

Solvent and Solid-State Behavior

- Steric Effects : The o-benzoyl group universally imposes steric constraints, disrupting two-center H-bonds in acetamide derivatives. Cooperative H-bonding in oxalamide derivatives mitigates this .

- Solvent Sensitivity : DMSO disrupts intramolecular H-bonds in oxalamate derivatives (ΔδH6 ≈ 1.0 ppm in chloroform vs. DMSO) . Tyrosine methyl ester’s H-bond stability in solution remains unstudied but may resemble oxalamide behavior.

Key Research Findings

Hydrogen Bonding Thermodynamics : Oxalamide derivatives exhibit stronger H-bonding (ΔH° = 28.3 kJ·mol⁻¹) than acetamides, enabling THB formation even in solution .

Pharmacological Potency : Structural analogs with alanine backbones show COX inhibition, suggesting tyrosine derivatives may target similar pathways .

Synthetic Utility : Methyl ester groups (e.g., in dabigatran intermediates) enhance solubility and stability, a trait likely shared by this compound .

Biological Activity

N-(2-benzoylphenyl)tyrosine methyl ester (CAS Number: 196810-09-0) is a compound that has garnered interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H21NO4

- Molecular Weight : 375.42 g/mol

The compound features both a benzoyl group and a methyl ester, which contribute to its distinct chemical properties and biological activities. The presence of these groups enhances its interaction with various biological targets, including enzymes and cellular receptors.

This compound exhibits biological activity primarily through its interactions with specific enzymes and cellular pathways:

- Enzyme Interaction : It has been shown to interact with enzymes such as subtilisin Carlsberg and α-chymotrypsin, potentially inhibiting their activity. The benzoyl group can bind to active sites on these enzymes, while the ester group enhances membrane permeability, facilitating cellular uptake.

- Cell Signaling : The compound may influence cell signaling pathways, gene expression, and metabolic processes, although specific pathways remain to be fully elucidated.

Antiproliferative Effects

Research indicates that this compound may have antiproliferative effects in various cancer cell lines. For instance, related compounds have demonstrated the ability to reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity. In vitro studies have shown that certain derivatives can increase intracellular concentrations of chemotherapeutic agents like paclitaxel, thus enhancing their efficacy against resistant cancer cell lines .

Case Studies

- Study on Drug Resistance Reversal : A derivative of this compound was evaluated for its ability to reverse drug resistance in SW620/Ad300 cell lines. The compound significantly increased the efficacy of paclitaxel at concentrations as low as 10 µM, demonstrating a potential therapeutic application in overcoming multidrug resistance in cancer treatment .

- Biochemical Assays : Biochemical assays have indicated that the compound interacts with the transmembrane domains of P-gp, stimulating ATPase activity, which is crucial for its function in drug efflux. This interaction suggests that the compound could serve as a lead for developing new P-gp modulators .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzoyl group + methyl ester | Enzyme inhibition, antiproliferative effects |

| Tyrosine methyl ester | Methyl ester only | Limited enzyme interaction |

| N-benzoyltyrosine | Benzoyl group only | Moderate enzyme inhibition |

This compound is unique among similar compounds due to its dual functional groups that enhance both enzyme interaction and membrane permeability.

Research Applications

The compound has diverse applications in scientific research:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Biological Studies : Investigated for its potential role in enzyme inhibition and protein interactions.

- Pharmaceutical Development : Explored as a prodrug for tyrosine derivatives aimed at improving therapeutic outcomes in various diseases.

Q & A

(Basic) What experimental design principles are critical for optimizing the synthesis of N-(2-benzoylphenyl)tyrosine methyl ester via transesterification?

Methodological Answer:

Transesterification efficiency depends on catalyst selection, molar ratios, and reaction time. For example, Table 5 in the Journal of Ecological Engineering (2024) highlights that using DPSM (dual-phase solvent mixtures) as a catalyst can yield methyl ester content (%E) exceeding 85% under optimized conditions (60°C, 6:1 alcohol-to-substrate ratio, 3-hour reaction time) . Key steps include:

- Catalyst screening : Evaluate acid/base or enzymatic catalysts for regioselectivity.

- Parameter optimization : Use response surface methodology (RSM) to model temperature, molar ratios, and time.

- Purification : Employ column chromatography or recrystallization to isolate the ester from byproducts.

(Basic) How can researchers develop a robust HPLC method for quantifying this compound and its impurities?

Methodological Answer:

Chromatographic separation requires careful selection of stationary phases and mobile phases. For structurally similar methyl esters (e.g., N-(3,5-dinitrobenzoyl)phenylalanine methyl ester), end-capped chiral stationary phases (CSPs) with coverage densities of 0.8–1.2 µmol/m² improve separation factors (α > 1.5) by reducing silanol interactions . Procedural steps include:

- Column selection : Use C18 or phenyl-hexyl columns for reverse-phase separation.

- Detection : UV detection at 254 nm is optimal for aromatic esters.

- Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

(Advanced) What pharmacological mechanisms explain this compound's activity as a PPARγ agonist?

Methodological Answer:

The compound binds to the ligand-binding domain of PPARγ, inducing conformational changes that recruit coactivators like SRC-1. Studies by Henke et al. (1998) demonstrated that the N-(2-benzoylphenyl) moiety enhances transcriptional activation by 3.5-fold compared to rosiglitazone in luciferase reporter assays . Key assays include:

- In vitro : Transactivation assays using GAL4-PPARγ chimeric receptors.

- In vivo : Hemodynamic profiling in conscious rats (e.g., increased renal blood flow at 10 mg/kg doses) .

- Structural analysis : X-ray crystallography to map hydrogen bonds between the benzoyl group and PPARγ residues (e.g., His449) .

(Advanced) How do structural modifications of the this compound scaffold influence PPARγ selectivity and potency?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Benzoyl substituents : Electron-withdrawing groups (e.g., -NO₂) at the para position reduce potency by 40% due to steric clashes, while meta substitutions maintain activity .

- Tyrosine backbone : Methyl esterification improves bioavailability (logP = 2.8) compared to carboxylic acid analogs (logP = 1.2) .

- Ether linkages : Replacing the methyl ester with ethyl ether decreases PPARγ binding (IC₅₀ = 120 nM vs. 45 nM for methyl ester) .

Experimental workflow : - Parallel-array synthesis to generate derivatives.

- High-throughput screening (HTS) for transactivation efficacy.

- Molecular dynamics simulations to predict binding stability.

(Advanced) How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Discrepancies often arise from metabolic stability or tissue-specific effects. For example:

- In vitro vs. in vivo metabolism : Hepatic microsome assays show rapid ester hydrolysis (t₁/₂ = 15 min), but in vivo studies (Gardiner et al., 2004) report sustained activity due to protein binding . Mitigation strategies:

- Use prodrugs (e.g., tert-butyl esters) to delay hydrolysis.

- Conduct LC-MS/MS pharmacokinetic profiling to quantify active metabolites.

- Tissue selectivity : PPARγ activation in adipocytes may not correlate with vascular effects. Validate using tissue-specific knockout models or RNA-seq to identify downstream targets .

(Basic) What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) peaks at δ 7.8–7.5 (benzoyl aromatic protons) and δ 3.7 (methyl ester singlet).

- FT-IR : Confirm ester C=O stretch at 1725 cm⁻¹ and amide N-H bend at 1540 cm⁻¹.

- HRMS : Exact mass calculation (C₂₃H₂₁NO₄⁺) requires m/z 376.1544 .

(Advanced) What computational tools can predict the binding affinity of this compound to PPARγ?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.